molecular formula C7H12ClNO2 B1403501 Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride CAS No. 1392803-66-5

Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride

Cat. No. B1403501
M. Wt: 177.63 g/mol
InChI Key: XHWZCUMKIYBLTF-UHFFFAOYSA-N
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Description

“Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C7H12ClNO2 . It has a molecular weight of 177.63 g/mol .


Synthesis Analysis

The synthesis of this compound involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the [2.1.1]-bicyclic ring system .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11NO2.ClH/c1-10-6(9)7-2-5(3-7)4-8-7;/h5,8H,2-4H2,1H3;1H . The compound has a complex structure with a bicyclic ring system.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 177.63 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . The exact mass and monoisotopic mass of the compound are 177.0556563 g/mol . The topological polar surface area is 38.3 Ų, and it has 11 heavy atoms . The compound has a formal charge of 0 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride has been a subject of interest in chemical synthesis, particularly in the context of creating 2-azabicyclo[2.1.1]hexanes. Stevens and Kimpe (1996) demonstrated the synthesis of 2-azabicyclo[2.1.1]hexanes using imination and subsequent reductive cyclization (Stevens & Kimpe, 1996).
  • Additionally, Liao et al. (2016) developed a batchwise multigram preparation of 2-azabicyclo-[2.1.1]hexane hydrochloride, which is closely related to the compound , using an intramolecular displacement to form the bicyclic ring system (Liao et al., 2016).

Potential Applications in Neuroprotection

  • Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1] -hexane-5-carboxylate, a compound similar to the one , has been investigated for its potential as a neuroprotective drug. Yu et al. (2003) explored its biodistribution, finding that it crossed the brain-blood barrier and accumulated in various brain regions (Yu et al., 2003).

Exploring Derivative Compounds

  • The exploration of derivatives of methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride has been a significant area of research. For instance, Malpass et al. (2003) worked on modifying the 1-substituents in the 2-azabicyclo[2.1.1]hexane ring system, which has implications for the development of novel compounds with potential biological activity (Malpass et al., 2003).

Broader Chemical Research and Development

  • The compound and its derivatives have also been featured in broader chemical research, such as the work by Molchanov et al. (2003) on the reaction of related carboxylates with iodinating agents, highlighting the versatility of these compounds in chemical transformations (Molchanov et al., 2003).
  • Research by Ningsanont et al. (2003) on derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, another related compound, evaluated their antimalarial activities, indicating the potential of these structures in medicinal chemistry (Ningsanont et al., 2003).

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-10-6(9)7-2-5(3-7)4-8-7;/h5,8H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWZCUMKIYBLTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)CN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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